7-methyl-L-tryptophan

enzyme kinetics anthranilate synthase inhibition tryptophan biosynthesis regulation

7-Methyl-L-tryptophan (7-MT) is a non-canonical tryptophan analog featuring a methyl substitution at the 7-position of the indole ring. Unlike 5-MT or 6-MT, 7-MT does NOT function as an active corepressor of the tryptophan operon, enabling selective, chorismate-competitive inhibition of anthranilate synthase (EC 4.1.3.27) at 0.3 mM without coordinate repression. Validated applications include: toxic selection agent for Agrobacterium-mediated plant transformation (9–68× free Trp elevation), 'stealth' fluorescence probe with +5–10 nm red-shifted emission for multi-Trp protein studies, and benchmark inhibitor for SAR profiling of methyltryptophan positional isomers. Choose 7-MT when positional isomer specificity is critical.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 17332-70-6; 33468-36-9
Cat. No. B2870393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-L-tryptophan
CAS17332-70-6; 33468-36-9
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1
InChIKeyKBOZNJNHBBROHM-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-L-Tryptophan (7-MT, CAS 17332-70-6/33468-36-9): Research-Grade Tryptophan Analog for Enzyme Studies and Plant Biotechnology


7-Methyl-L-tryptophan (7-MT) is a non-canonical amino acid and tryptophan analog featuring a methyl substitution at the 7-position of the indole ring . This specific substitution alters steric and electronic properties while largely preserving the native spectral signature, making it a valuable research tool [1]. In biological systems, 7-MT acts as a competitive inhibitor of anthranilate synthase (EC 4.1.3.27) with respect to chorismate [2], and it can be converted to serotonin in vivo .

Why Procurement of 7-Methyl-L-Tryptophan Cannot Be Replaced by 5-Methyl or 6-Methyl Analogs in Critical Assays


The position of the methyl group on the indole ring dictates the analog's biochemical fate and functional classification, precluding simple interchange among methyltryptophan isomers. Unlike 5- or 6-methyltryptophan, 7-methyl-L-tryptophan does not appear to function as an active corepressor of the tryptophan operon [1], and it exhibits distinct enzyme inhibition potency and metabolic conversion profiles [2]. Consequently, substituting 7-MT with 5-MT or 6-MT in a procurement specification will yield divergent experimental outcomes in studies of anthranilate synthase regulation, plant transformation selection, and serotonin precursor tracking.

Quantitative Differentiation Evidence: 7-Methyl-L-Tryptophan vs. Closest Analogs and Alternatives


Enzyme Inhibition Potency: 7-Methyl-DL-Tryptophan Demonstrates Stronger Anthranilate Synthase Inhibition Than 5-Methyltryptophan

In comparative enzyme inhibition profiling, 7-methyl-DL-tryptophan exhibits greater inhibitory efficacy against anthranilate synthase (EC 4.1.3.27) than its 5-methyl positional isomer. While 7-methyl-DL-tryptophan inhibits anthranilate synthase at a concentration of 0.3 mM [1], 5-methyltryptophan is explicitly categorized in the BRENDA enzyme database as a 'less effective inhibitor than 4-methylindole or 7-methyl-DL-tryptophan' [1].

enzyme kinetics anthranilate synthase inhibition tryptophan biosynthesis regulation

trp Operon Derepression Mechanism: 7-Methyl-L-Tryptophan Exhibits Non-Coordinate Repression Pattern Distinct from L-Tryptophan

7-Methyl-tryptophan prevents indole-3-propionic acid (IPA)-mediated derepression of the E. coli trp operon but, unlike the native ligand L-tryptophan, does so in a non-coordinate manner. Specifically, the later enzymes of the operon are relatively more repressed than the early enzymes when 7-MT is the effector molecule [1]. Additionally, unlike 5- or 6-methyltryptophan, 7-methyltryptophan does not appear to function as an active corepressor [2], indicating a fundamentally distinct interaction with the Trp aporepressor.

transcriptional regulation trp operon aporepressor interaction E. coli genetics

Fluorescence Spectroscopy: 7-Methyl-L-Tryptophan Serves as a 'Stealth' Probe with Native-Like Spectral Signature

Unlike 7-azatryptophan, which significantly red-shifts fluorescence, 7-Me-Trp exhibits spectral properties very similar to native tryptophan with a modest red-shift of approximately +5-10 nm . This minimal perturbation makes 7-MT a 'stealth' probe for studying protein structure and dynamics via fluorescence, particularly in multi-tryptophan proteins where deconvolution of individual residue contributions is required.

fluorescence spectroscopy protein biophysics non-canonical amino acid probes multi-tryptophan deconvolution

Plant Biotechnology Selection: 7-Methyltryptophan Functions as Validated Toxic Selection Agent for ASA2-Mediated Transformation

7-Methyltryptophan has been experimentally validated alongside α-methyltryptophan as a toxic Trp analog selection agent for Agrobacterium-mediated transformation of tobacco plants [1]. The method selects for cells expressing the feedback-insensitive anthranilate synthase α subunit (ASA2) gene, which imparts resistance to toxic Trp analogs [2]. Successful selection yields transgenic plants with free Trp levels elevated 9- to 68-fold relative to wild-type [1].

plant transformation selectable marker anthranilate synthase tobacco genetic engineering

Competitive Inhibition of Anthranilate Synthase: 7-Methyl-L-Tryptophan and L-Tryptophan Share Chorismate-Competitive Mechanism

Both L-tryptophan and 7-methyl-L-tryptophan function as competitive inhibitors of anthranilate synthase with respect to the substrate chorismate [1]. This shared mechanism of action, confirmed through kinetic studies, establishes 7-MT as a functional isostere of tryptophan for feedback inhibition studies, while its metabolic and transcriptional effects diverge (as established in Evidence Item 2).

competitive inhibition chorismate enzyme kinetics tryptophan pathway

High-Impact Research Applications for 7-Methyl-L-Tryptophan Based on Verified Differentiation Evidence


Dissecting Feedback Inhibition vs. Aporepressor-Mediated Regulation in the Tryptophan Operon

Use 7-MT to selectively inhibit anthranilate synthase via chorismate-competitive binding while avoiding coordinate repression of the trp operon [1]. The non-coordinate repression pattern of 7-MT (later enzymes relatively more repressed than early enzymes) provides a unique tool for disentangling the dual regulatory roles of the Trp aporepressor versus simple feedback inhibition. This application is particularly valuable for microbial genetics studies of transcriptional attenuation mechanisms.

Plant Genetic Engineering Selection Using ASA2 Selectable Marker System

Employ 7-MT as a validated toxic selection agent in Agrobacterium-mediated plant transformation protocols [2]. When co-expressed with the feedback-insensitive ASA2 α subunit and AS β subunit genes, 7-MT selection enables identification of transgenic tobacco plants with free Trp levels elevated 9- to 68-fold relative to wild-type [2]. This selection strategy avoids antibiotic resistance markers and simultaneously enhances nutritional Trp content.

Protein Biophysics: Multi-Tryptophan Fluorescence Deconvolution Studies

Incorporate 7-MT into proteins as a minimally perturbing 'stealth' fluorescence probe. The compound's +5-10 nm red-shifted emission relative to native Trp allows differentiation of individual Trp residue contributions in multi-tryptophan proteins without the substantial structural or spectral disruption caused by 7-azatryptophan. Suitable for site-specific incorporation via orthogonal translation systems or solid-phase peptide synthesis.

Anthranilate Synthase Comparative Inhibitor Profiling

Include 7-MT in compound libraries for systematic profiling of anthranilate synthase (EC 4.1.3.27) inhibitors. The established inhibitory concentration of 0.3 mM [3] and its documented rank-order superiority over 5-methyltryptophan [3] provide a benchmark for structure-activity relationship studies of methyltryptophan positional isomers. This application supports enzymology research on the tryptophan biosynthetic pathway across bacteria, fungi, and plants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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